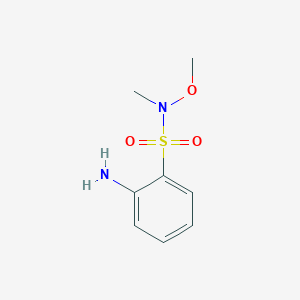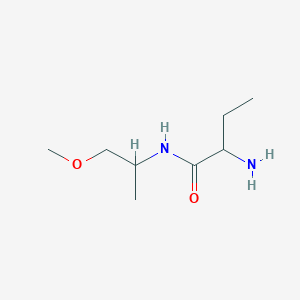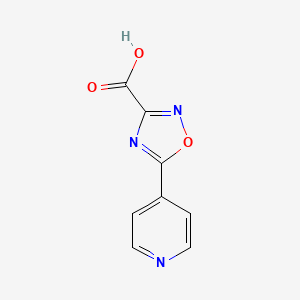
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid
Descripción general
Descripción
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid is a pyridyl oxadiazole based building block that has a 1,3,4-oxadiazole as the central ring . It is attached with pyridyl and carboxylic acid as pendant groups .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides . The reaction of the latter with acetic anhydride gives 1,3,4-oxadiazoles . In the case of 1,2,4-oxadiazoles, combinations of nitriles and carboxylic acids are probed to generate various derivatives .Molecular Structure Analysis
The molecular structure of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid can be determined using techniques such as 1H NMR and 13C NMR spectroscopy . High-resolution mass spectrometry (HRMS) can also be used to confirm the molecular formula .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid can be determined using techniques such as 1H NMR and 13C NMR spectroscopy . The compound’s molecular weight is 191.15 .Aplicaciones Científicas De Investigación
Antimicrobial Activity
5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against a range of microbial strains, including bacteria such as Escherichia coli and Staphylococcus epidermidis. The mechanism of action often involves the inhibition of essential bacterial enzymes or interference with bacterial cell wall synthesis .
Antioxidant Properties
Research indicates that certain oxadiazole derivatives exhibit significant antioxidant activity. This is measured using methods like the DPPH free radical-scavenging method, where these compounds can neutralize free radicals, potentially preventing oxidative stress-related damage in biological systems .
Antifungal Applications
The oxadiazole nucleus, when incorporated into compounds, has shown promising results in antifungal activity. This includes efficacy against fungal strains such as Candida albicans and Aspergillus clavatus, which are known to cause infections in humans .
Anti-inflammatory Potential
Compounds containing the 1,2,4-oxadiazole moiety have been explored for their anti-inflammatory properties. They may work by modulating the body’s inflammatory response, thus providing potential therapeutic benefits in conditions characterized by inflammation .
Anticonvulsant Effects
The 1,2,4-oxadiazole derivatives are also being researched for their potential anticonvulsant effects. These compounds could play a role in the treatment of epilepsy and other seizure disorders by stabilizing neuronal activity .
Anticancer Research
There is ongoing research into the anticancer potential of 5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid derivatives. These compounds may inhibit cancer cell growth and proliferation, making them candidates for further investigation as chemotherapeutic agents .
Tuberculosis Treatment
Some oxadiazole derivatives have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This opens up possibilities for new treatments for this persistent and widespread infectious disease .
Gas Storage and Catalysis
Beyond biomedical applications, oxadiazole compounds have been utilized in the formation of metal-organic frameworks (MOFs). These structures have potential applications in ion exchange, catalysis, and the storage of gases, showcasing the versatility of the oxadiazole ring in materials science .
Mecanismo De Acción
Target of Action
Similar compounds, such as 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, have been shown to inhibitEscherichia coli and Staphylococcus epidermidis . These bacteria are common targets for antimicrobial agents.
Mode of Action
It’s worth noting that many oxadiazole derivatives exhibit a wide range of biological activities . They often work by interacting with bacterial or fungal cells, disrupting their normal functions and leading to cell death .
Biochemical Pathways
Oxadiazole derivatives are known to interfere with various biological processes, including bacterial cell wall synthesis and dna replication . This interference can lead to the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Many oxadiazole derivatives are known for their good bioavailability and stability .
Result of Action
The compound “5-Pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid” is expected to exhibit antimicrobial activity, given the known activities of similar compounds . These compounds can inhibit the growth of certain bacteria, leading to their eventual death .
Propiedades
IUPAC Name |
5-pyridin-4-yl-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8(13)6-10-7(14-11-6)5-1-3-9-4-2-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQRGZXSHQDQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



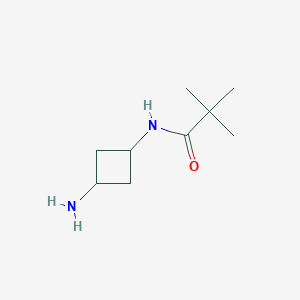
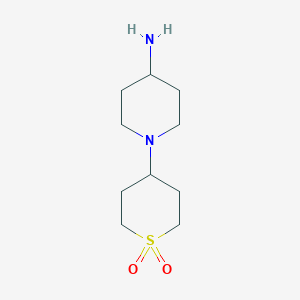
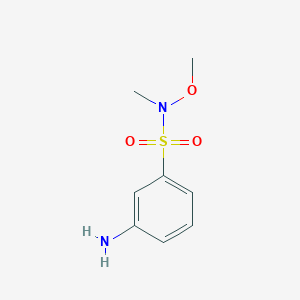
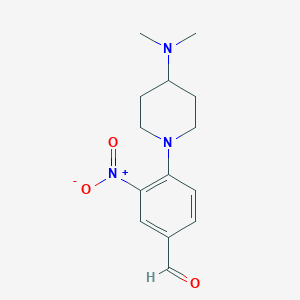
![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid](/img/structure/B1386401.png)
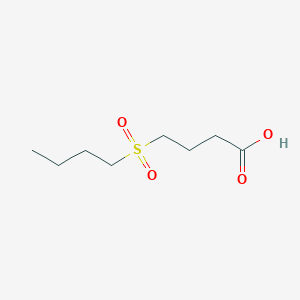

![4-[(Tetrahydropyran-4-ylamino)-methyl]-benzoic acid methyl ester](/img/structure/B1386407.png)
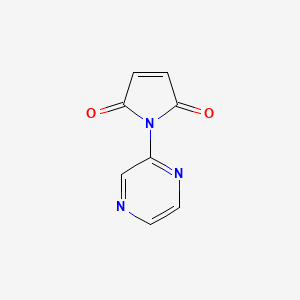
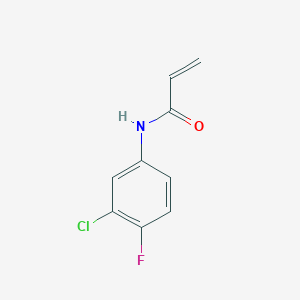
![3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B1386411.png)
